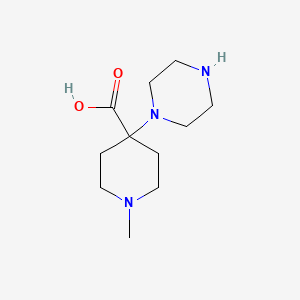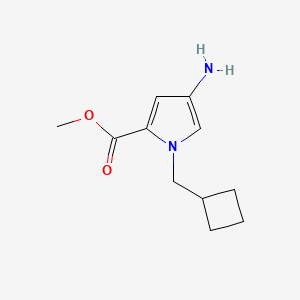![molecular formula C5H2BrClN4 B13632856 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One common approach involves the annulation of a triazole fragment to a pyrimidine ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another method includes the oxidation of aminopyrimidine Schiff bases under mild conditions using iron (III) chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Iodobenzene diacetate (IBD) in dichloromethane.
Substitution: Various halogenating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various triazolopyrimidine derivatives, which can have different functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction is facilitated by hydrogen bonding with key residues in the active site .
Vergleich Mit ähnlichen Verbindungen
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific halogen substitutions, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Eigenschaften
Molekularformel |
C5H2BrClN4 |
|---|---|
Molekulargewicht |
233.45 g/mol |
IUPAC-Name |
2-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-9-5-8-1-3(7)2-11(5)10-4/h1-2H |
InChI-Schlüssel |
YLEAHNOSEKPIHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=NC(=NN21)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


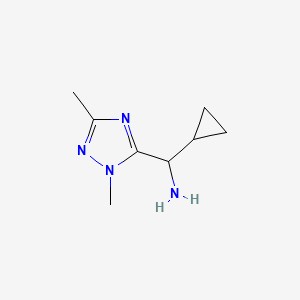
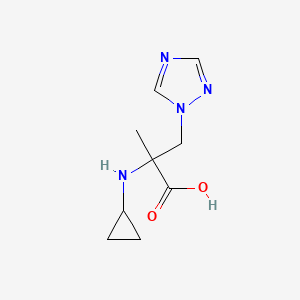
![Sodium dibenzo[b,d]furan-2-sulfinate](/img/structure/B13632779.png)
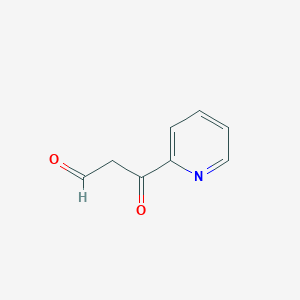
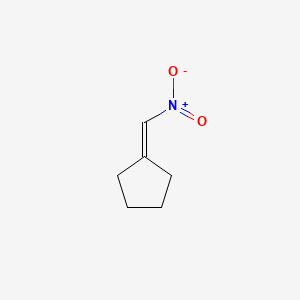
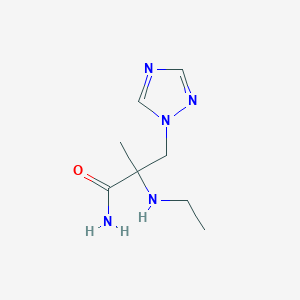
![3-[(Oxolan-3-yl)methoxy]propane-1-sulfonyl chloride](/img/structure/B13632820.png)
![2-(1H-Imidazo[4,5-g]isoquinolin-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13632831.png)
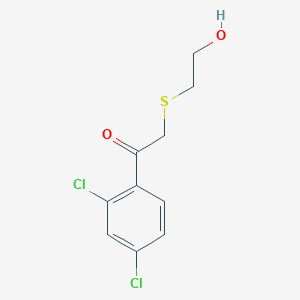
![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)


